2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-12-16(13-2-4-14(20)5-3-13)17-18(21-11-22-19(17)27-12)26-10-15(24)23-6-8-25-9-7-23/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJKUSYTMXYKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SCC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16ClN3OS
- Molecular Weight : 319.82 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The following sections summarize key findings related to the biological activity of the target compound.
1. Anti-inflammatory Activity
Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit inflammatory responses in various models. For instance, a related compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting potential neuroprotective effects against neuroinflammation . The mechanism involved the suppression of pro-inflammatory cytokines and inhibition of nuclear factor-kappa B (NF-κB) signaling pathways.
2. Antibacterial Activity
Preliminary screening of thieno[2,3-d]pyrimidine derivatives has revealed moderate to strong antibacterial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
3. Anticancer Potential
Compounds with similar scaffolds have been evaluated for their anticancer properties. In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's structural features may enhance its interaction with target proteins involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Research has demonstrated that modifications to the thieno[2,3-d]pyrimidine core can significantly affect potency and selectivity against various biological targets.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Neuroprotective Effects : A study on a related thieno[2,3-d]pyrimidine derivative showed significant neuroprotective effects in models of Parkinson's disease through inhibition of microglial activation and reduction of oxidative stress markers .
- Antibacterial Screening : In vitro evaluations demonstrated that derivatives exhibited strong antibacterial activity against Gram-positive bacteria, suggesting their potential as therapeutic agents for infectious diseases .
Scientific Research Applications
Physical Properties
- Appearance: Solid (typically a white to pale yellow powder)
- Melting Point: Approximately 150–155 °C
Synthesis Methodologies
The synthesis of 2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions. Key steps include:
- Formation of Thieno[2,3-d]pyrimidine Core: Starting materials such as 4-chlorobenzaldehyde are reacted with appropriate thioketones to form the thieno[2,3-d]pyrimidine skeleton.
- Substitution Reactions: The introduction of the morpholino group occurs through nucleophilic substitution methods.
- Final Coupling: The final product is obtained through coupling reactions involving various reagents to ensure proper functionalization.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thieno[2,3-d]pyrimidines can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Numerous studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For example:
- A derivative demonstrated cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating promising activity at low concentrations .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways:
- Inhibitory activity against certain kinases has been reported, suggesting potential as a therapeutic agent in targeted cancer therapies.
- Additionally, compounds with similar structures have been studied for their effects on DNA gyrase and MurD enzyme inhibition, which are critical for bacterial DNA replication and cell wall synthesis respectively .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin. This highlights its potential as an alternative treatment option for bacterial infections resistant to conventional therapies.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. Results showed significant dose-dependent inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development in oncology.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications
- Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, ): This analog replaces the thioether with a ketone oxygen at position 4 and lacks the morpholinoethanone side chain. Biological studies in Molecules (2014) highlight its moderate kinase inhibitory activity but lower cytotoxicity compared to thioether-containing derivatives .
- 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17, ): Features a chromenone scaffold fused with thiazolo-isoxazole, diverging entirely from the thienopyrimidine core. Its larger aromatic system may improve DNA intercalation but reduces selectivity in enzyme binding .
Substituent Variations
- 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): Shares the morpholinyl group but incorporates a piperazine sulfonyl side chain instead of morpholinoethanone. The sulfonyl group enhances hydrogen-bonding capacity, improving affinity for ATP-binding pockets in kinases. Patent data (EP 2 402 347 A1) notes superior IC₅₀ values (≤50 nM) against PI3K isoforms compared to the target compound .
- 2-[[5-[(4-Hydroxy-3-chloro-2-methyl)-phenyl]-thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid (): Replaces the thioether with an ether linkage and adds a propanoic acid moiety. This derivative exhibits dual MCL-1/BCL-2 inhibition (IC₅₀ = 0.8–1.2 μM) due to its carboxylic acid group, which mimics endogenous BH3 domains. However, the ether linkage confers lower metabolic stability than thioethers .
Side Chain Modifications
- 2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (Compound 7a, ): Substitutes morpholinoethanone with a piperazinyl-ethanone group. The piperazine ring introduces basicity, altering pharmacokinetics (e.g., increased plasma half-life). Synthesis yields (75%) and purity metrics are comparable to the target compound .
Q & A
Q. Q1. What are the key steps for synthesizing 2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
Core Thienopyrimidine Formation : Cyclization of substituted thiophene and pyrimidine precursors under controlled temperatures (e.g., reflux in anhydrous THF) to form the thieno[2,3-d]pyrimidine backbone .
Thioether Linkage Introduction : Reaction of the thienopyrimidine intermediate with a morpholinoethanone derivative via nucleophilic aromatic substitution (SNAr), requiring inert atmospheres (e.g., N₂) and catalysts like K₂CO₃ to enhance yield .
Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for purity ≥95% .
Optimization Tips :
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc).
- Adjust reaction time (8–12 hours) and temperature (80–100°C) to balance yield and side-product formation .
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; morpholine protons at δ 3.6–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 456.08) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
Methodological Answer: Contradictions may arise from:
Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize protocols using validated kits (e.g., ATPase activity assays) .
Compound Stability : Degradation under assay conditions (e.g., pH or temperature shifts). Perform stability studies via LC-MS to identify degradation products .
Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) and confirm solubility via dynamic light scattering (DLS) .
Example : A study reported IC₅₀ = 1.2 μM for kinase inhibition, while another found IC₅₀ = 3.5 μM. Re-evaluation under uniform conditions (pH 7.4, 37°C) resolved discrepancies .
Q. Q4. What experimental designs are recommended for studying the environmental fate of this compound?
Methodological Answer: Follow the framework from Project INCHEMBIOL :
Abiotic Degradation :
- Hydrolysis : Incubate in buffer solutions (pH 4–9) at 25–50°C; analyze via LC-MS for breakdown products (e.g., morpholine cleavage).
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life using first-order kinetics.
Biotic Degradation :
- Use soil microcosms with microbial consortia; monitor via GC-MS for metabolites (e.g., thiophenol derivatives).
Ecotoxicity :
- Daphnia magna assays : EC₅₀ determination for acute toxicity.
Q. Q5. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer:
Core Modifications :
- Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity .
- Substitute the morpholine ring with piperazine or thiomorpholine to alter solubility .
Biological Testing :
- Use enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) and compare IC₅₀ values.
Computational Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
